molecular formula C17H14FN3O2S B2573853 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one CAS No. 1171583-48-4

4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Cat. No.: B2573853
CAS No.: 1171583-48-4
M. Wt: 343.38
InChI Key: CXSZXZKXTRMAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with two pharmacologically relevant moieties:

  • 1,2,4-Oxadiazole ring: Positioned at the 4-carbon of the pyrrolidinone, this five-membered heterocycle contains a 2-fluorophenyl group at its 5-position. The 1,2,4-oxadiazole scaffold is known for metabolic stability and hydrogen-bonding capabilities, making it a common motif in drug design .
  • Thiophen-2-ylmethyl group: Attached to the nitrogen at the 1-position of the pyrrolidinone, this sulfur-containing aromatic substituent may enhance lipophilicity and influence binding interactions with biological targets .

The molecular formula is C₁₈H₁₃FN₃O₂S (molecular weight: 354.38 g/mol).

Properties

IUPAC Name

4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-14-6-2-1-5-13(14)17-19-16(20-23-17)11-8-15(22)21(9-11)10-12-4-3-7-24-12/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSZXZKXTRMAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Oxadiazole ring : A five-membered heterocyclic compound containing two nitrogen atoms.
  • Thiophene moiety : A sulfur-containing heterocycle that enhances the pharmacological profile.
  • Pyrrolidinone : A cyclic amide that contributes to the compound's stability and bioactivity.

Molecular Formula

The molecular formula of the compound is C15H14FN3O2SC_{15}H_{14}FN_{3}O_{2}S, with a molecular weight of approximately 301.35 g/mol.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Data of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.65
DoxorubicinMCF-710.38
Compound AA5490.12

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:

  • Induction of Apoptosis : Studies suggest that these compounds can activate apoptotic pathways by increasing p53 expression levels and promoting caspase activation in cancer cells .
  • Inhibition of Key Enzymes : Some derivatives have shown inhibitory effects on enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Antiviral Activity

In addition to anticancer properties, certain oxadiazole derivatives have exhibited antiviral activity. For example, molecular docking studies indicate that compounds can disrupt protein-protein interactions essential for viral replication .

Table 2: Antiviral Activity Data

CompoundVirusEC50 (µM)Reference
This compoundInfluenza31
RibavirinInfluenza>250

Study on Anticancer Activity

A study published in MDPI analyzed various oxadiazole derivatives for their anticancer properties. The results indicated that modifications in the molecular structure significantly influenced biological activity. Specifically, the presence of halogen substitutions on the phenyl ring was found to enhance cytotoxicity against MCF-7 cells .

Study on Antiviral Properties

Another investigation explored the antiviral efficacy of oxadiazole derivatives against influenza viruses. The study revealed that certain structural features were critical for inhibiting viral replication effectively. The compound's ability to bind to key viral proteins was confirmed through docking studies, providing insights into its mechanism of action .

Comparison with Similar Compounds

Positional Isomerism of Fluorophenyl Substituents

Key Analogs :

4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one (CAS: 1171175-12-4) Structural Difference: Fluorine is at the para position of the phenyl ring instead of ortho. This analog may exhibit altered solubility and metabolic stability due to differences in electronic effects .

4-[5-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-fluorophenyl)pyrrolidin-2-one (ChemDiv ID: S343-0355) Structural Difference: Incorporates a 3-chloro-4-fluorophenyl group on the oxadiazole and a 4-fluorophenyl group on the pyrrolidinone. Impact: The chloro-fluoro substitution increases electronegativity and steric bulk, which may enhance target affinity but reduce solubility. The dual fluorophenyl groups could amplify halogen bonding interactions in hydrophobic pockets .

Table 1: Fluorophenyl-Substituted Analogs

Compound Name Substituent (Oxadiazole) Pyrrolidinone Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound (This Work) 2-Fluorophenyl Thiophen-2-ylmethyl C₁₈H₁₃FN₃O₂S 354.38
4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one 4-Fluorophenyl Thiophen-2-ylmethyl C₁₈H₁₃FN₃O₂S 354.38
4-[5-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-fluorophenyl)pyrrolidin-2-one 3-Chloro-4-fluorophenyl 4-Fluorophenyl C₁₈H₁₂ClF₂N₃O₂ 388.76

Variations in Pyrrolidinone Substituents

Key Analogs :

4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (CAS: 1171762-43-8) Structural Difference: Replaces the thiophen-2-ylmethyl group with a phenyl ring. Impact: The absence of sulfur reduces polarizability and may decrease interactions with sulfur-binding enzymes.

4-(4-Oxo-2-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)butyl 4-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate (Compound A41 ) Structural Difference: The pyrrolidinone is replaced by a tetrahydroquinazolinone fused to a benzoate ester. Impact: The extended aromatic system and ester group may improve solubility and bioavailability. This modification is common in prodrug designs to enhance absorption .

Table 2: Pyrrolidinone-Modified Analogs

Compound Name Pyrrolidinone Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Thiophen-2-ylmethyl C₁₈H₁₃FN₃O₂S 354.38 Sulfur enhances polarizability
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one Phenyl C₁₈H₁₄FN₃O₂ 323.32 Increased hydrophobicity
Compound A41 Tetrahydroquinazolinone C₃₀H₂₄FN₃O₄ 517.53 Extended aromatic system

Boronic Acid Derivatives for Suzuki Coupling

Key Analogs :

{4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid (Combi-Blocks ID: BB-0691)

  • Structural Difference : Incorporates a boronic acid group on the phenyl ring, enabling use in Suzuki-Miyaura cross-coupling reactions.
  • Impact : Facilitates modular synthesis of biaryl structures, expanding diversity for structure-activity relationship (SAR) studies .

Table 3: Boronic Acid-Functionalized Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Application
{4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid Boronic acid C₁₄H₁₀BFN₂O₃ 300.06 Synthetic intermediate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.